molecular formula C17H22N2O3S2 B12192461 N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12192461
M. Wt: 366.5 g/mol
InChI Key: ZRZODZDQTRQKGZ-UHFFFAOYSA-N
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Description

N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a structurally complex heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido (sulfone) group, a 4-isopropylphenyl substituent, and a propanamide side chain. The propanamide group further contributes to hydrogen-bonding networks, which may impact crystallization behavior and stability.

Properties

Molecular Formula

C17H22N2O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[5,5-dioxo-3-(4-propan-2-ylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C17H22N2O3S2/c1-4-16(20)18-17-19(13-7-5-12(6-8-13)11(2)3)14-9-24(21,22)10-15(14)23-17/h5-8,11,14-15H,4,9-10H2,1-3H3

InChI Key

ZRZODZDQTRQKGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps. One common method includes the reaction of 3-(4-propan-2-yl)phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide . The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol, and may require catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the thiazole ring.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Formula

C18H22N2O3SC_{18}H_{22}N_2O_3S

Structural Features

  • The compound contains a thiazole ring which is known for its biological activity.
  • The presence of dioxido and tetrahydrothieno moieties enhances its pharmacological profile.

Anti-inflammatory Properties

N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has been studied for its anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation pathways. For instance:

  • IC50 values : Some derivatives showed IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving:

  • Cell cycle arrest : Disruption of normal cell division processes.
  • Inhibition of tumor growth : Demonstrated in vitro against various cancer types.

Antimicrobial Effects

There is evidence supporting the antimicrobial activity of this compound against several bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Study on Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of thiazole derivatives, N-[(2E)-5,5-dioxido...] was found to significantly reduce edema in animal models when compared to control groups treated with standard NSAIDs. The results suggested that the compound could be a promising candidate for developing new anti-inflammatory medications .

Anticancer Research

A recent investigation into the anticancer properties of similar thiazole compounds highlighted their ability to inhibit tumor cell proliferation in vitro. This study utilized various cancer cell lines and reported that compounds with similar structures to N-[(2E)-5,5-dioxido...] exhibited significant cytotoxic effects .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryComparable IC50 values to celecoxib
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains

Mechanism of Action

The mechanism of action of N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s tetrahydrothienothiazole core distinguishes it from triazole-based analogs (e.g., and ). Key structural differences include:

  • Core Heterocycle: The thienothiazole system incorporates sulfur and nitrogen atoms in a fused bicyclic framework, whereas triazole derivatives (e.g., compounds in and ) rely on a five-membered aromatic ring with three nitrogen atoms.
  • Functional Groups : The sulfone group in the target compound contrasts with thione (C=S) or carbamate groups in triazole derivatives, altering electronic properties and reactivity.
  • Substituents : The 4-isopropylphenyl group provides steric bulk compared to simpler aromatic or chlorinated substituents in and .

Physicochemical Properties

Compound Key Features Solubility Hydrogen Bonding Thermal Stability
Target Compound Sulfone, propanamide, isopropylphenyl Moderate in DMSO N–H···O (amide/sulfone) High (predicted)
Compound Triazole, phenylacetyl Low in water N–H···O (carbamate) Moderate
Compound Triazole, thiocarbonohydrazide High in methanol N–H···S, O–H···S (hexamer formation) Very high

The target compound’s sulfone and amide groups likely enhance polarity and thermal stability compared to ’s triazole derivative. However, ’s compound exhibits superior stability due to its extensive hydrogen-bonded hexamer network .

Hydrogen Bonding and Crystal Packing

  • Compound : Forms a six-membered supramolecular assembly via N–H···S and O–H···S bonds, demonstrating how heteroatom-rich systems stabilize crystalline phases .

Biological Activity

N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a tetrahydrothieno[3,4-d][1,3]thiazole core, which is known for its diverse biological activities. The presence of the propan-2-yl phenyl group may enhance its lipophilicity and interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, similar thiazole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
    • The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
  • Anticancer Properties :
    • Compounds with thiazole structures have been evaluated for their anticancer potential. For example, certain thiazole derivatives have demonstrated selective cytotoxicity against human cancer cell lines, suggesting that this compound may also exhibit similar properties .
    • The action mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways.
  • Anti-inflammatory Effects :
    • Thiazole compounds are often investigated for their anti-inflammatory effects. Some studies suggest that they can inhibit cyclooxygenase (COX) enzymes or reduce pro-inflammatory cytokine production .
    • This activity is particularly relevant in conditions such as arthritis or other inflammatory diseases.

1. Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene] showed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against Staphylococcus aureus .

2. Anticancer Activity

In vitro assays revealed that thiazole derivatives inhibited the growth of several cancer cell lines (e.g., HepG2 and MCF-7). The IC50 values ranged from 10 to 25 µM depending on the specific derivative tested . Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway.

3. Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related thiazole compounds demonstrated a significant reduction in edema in animal models when treated with these compounds compared to controls. The reduction in inflammatory markers was attributed to the inhibition of COX enzymes .

Data Table

Biological ActivityObserved EffectReference
AntimicrobialMIC: 15-30 µg/mL against S. aureus
AnticancerIC50: 10-25 µM against HepG2 and MCF-7
Anti-inflammatoryReduced edema in animal models

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